molecular formula C10H11NO B1311639 5-Ethyl-1,3-dihydro-2H-indol-2-one CAS No. 150560-61-5

5-Ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B1311639
CAS No.: 150560-61-5
M. Wt: 161.2 g/mol
InChI Key: PFZOPWMHTMNDMV-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-dihydro-2H-indol-2-one is a chemical compound with the molecular formula C10H11NO. It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical properties . This compound is characterized by its bicyclic structure, consisting of a benzene ring fused to a pyrrolidone ring.

Mechanism of Action

Target of Action

5-Ethyl-1,3-dihydro-2H-indol-2-one, like other indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects . The specific interactions and changes caused by this compound would depend on its specific targets.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Result of Action

Given the broad spectrum of biological activities of indole derivatives , the effects of this compound could potentially be wide-ranging, depending on its specific targets and mode of action.

Future Directions

The future directions for research on 5-Ethyl-1,3-dihydro-2H-indol-2-one are not currently known .

Biochemical Analysis

Biochemical Properties

5-Ethyl-1,3-dihydro-2H-indol-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity, which is involved in inflammatory processes . Additionally, this compound may interact with dopamine receptors, particularly D2 and D3 subtypes, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic effects on cancer cells, leading to apoptosis and inhibition of cell proliferation . Furthermore, this compound may modulate inflammatory responses by affecting the expression of pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with COX-2 results in the inhibition of prostaglandin synthesis, reducing inflammation . Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although factors such as light, temperature, and pH can influence their stability . Long-term exposure to this compound may result in sustained modulation of cellular processes, including inflammation and cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination. For example, the compound undergoes N-despropylation and hydroxylation, forming inactive metabolites . These metabolic processes are crucial for regulating the compound’s bioavailability and duration of action.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in various tissues . Additionally, binding proteins may facilitate its transport to target sites, influencing its localization and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been observed to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells .

Chemical Reactions Analysis

5-Ethyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

5-ethyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZOPWMHTMNDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436220
Record name 2H-Indol-2-one, 5-ethyl-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150560-61-5
Record name 2H-Indol-2-one, 5-ethyl-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Acetyl-2-oxindole (2 g) and 15 ml of trifluoroacetic acid in an ice bath was slowly treated with 1.8 g of triethylsilane and then stirred at room temperature for 5 hours. One ml of triethylsilane was added and stirring continued overnight. The reaction mixture was poured into ice water and the resulting precipitate collected by vacuum filtration, washed copiously with water and dried under vacuum to give 1.3 g (71% yield) of 5-ethyl-2-oxindole as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

To 5-Acetyl-2-oxindole (2 g) in 15 mL of trifluoroacetic acid in an ice bath was slowly added 1.8 g of triethylsilane; the reaction was then stirred at room temperature for 5 hours. One mL of triethylsilane was added and the stirring continued overnight. The reaction mixture was poured into ice water and the resulting precipitate collected by vacuum filtration, washed copiously with water and dried under vacuum to give 1.3 g (71% yield) of the title compound as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
71%

Synthesis routes and methods III

Procedure details

The 5-acetyloxindole (54 g, 308 mmol), acetic acid (400 ml) and palladium on carbon (10%, 5 g) are combined and treated with hydrogen for 14 hours at 55 psi. The catalyst is removed by filtering through a bed of Celite, the filtrate is concentrated under reduced pressure and the residue is treated with ether to give 5-ethyloxindole
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

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